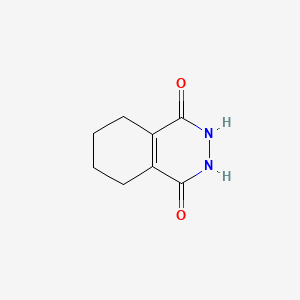

2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione

Beschreibung

Significance of Phthalazine (B143731) and Related Heterocyclic Systems in Organic and Medicinal Chemistry

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the realms of organic and medicinal chemistry. chemicalbook.com The presence of the phthalazine scaffold in a molecule can impart a wide range of pharmacological activities. These compounds have been reported to possess anticancer, anti-inflammatory, antihypertensive, antimicrobial, and anticonvulsant properties, among others. chemicalbook.comnih.govnih.govechemi.com

The versatility of the phthalazine nucleus allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for drug discovery screening. researchgate.net Several commercially available drugs, such as hydralazine (B1673433) (an antihypertensive agent) and azelastine (B1213491) (an antihistamine), feature the phthalazine core, underscoring its therapeutic relevance. chemicalbook.com The interest in phthalazine derivatives is further fueled by their role as inhibitors of key biological targets, including enzymes like poly (ADP-ribose) polymerase (PARP) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are implicated in cancer. nih.govresearchgate.net The development of new synthetic methodologies to access structurally diverse phthalazine derivatives remains an active area of research. researchgate.net

The broad spectrum of biological activities associated with phthalazine derivatives has established this heterocyclic system as a significant "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. chemicalbook.comechemi.com

Historical Overview of Research Pertaining to Hexahydrophthalazine-1,4-dione Scaffolds

While the parent phthalazine system has been studied for over a century, research specifically focusing on the 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione scaffold is more recent and less extensive. The synthesis of related phthalazine-1,4-diones often involves the condensation of a suitable dicarboxylic acid derivative, such as a phthalic anhydride (B1165640) or its corresponding acid, with hydrazine (B178648). nih.gov

The synthesis of heterocyclic compounds derived from cyclohexane-1,4-dione, a precursor to the hexahydrophthalazine-1,4-dione core, has been explored for the creation of various fused ring systems. nih.gov The reactivity of the dicarbonyl functionality in cyclohexane-1,4-dione allows for its use as a building block in multicomponent reactions to generate complex molecular architectures. nih.gov Although a detailed historical timeline for the specific title compound is not extensively documented in seminal reviews, its structural similarity to other dione-containing heterocycles suggests its emergence from the broader exploration of cyclic diones in heterocyclic synthesis.

Structural Framework and Relevance within Dicarbonyl Compounds

The chemical structure of this compound is characterized by a fused ring system consisting of a dihydropyridazinedione ring and a cyclohexane (B81311) ring. The "hexahydro" prefix indicates the saturation of the six-membered carbocyclic ring. The core of the molecule features a 1,4-dicarbonyl moiety within the heterocyclic portion.

The presence of two carbonyl groups in a 1,4-relationship imparts specific chemical properties to the molecule. Dicarbonyl compounds are known for their diverse reactivity, including the ability to undergo condensation reactions, form enolates, and participate in various cyclization reactions. The two nitrogen atoms in the heterocyclic ring are in a hydrazinic linkage, which influences the electronic properties and conformation of the ring.

| Property | Description |

| Core Structure | Fused dihydropyridazinedione and cyclohexane rings |

| Key Functional Groups | 1,4-Dicarbonyl, Hydrazine linkage |

| Saturation | Fully saturated six-membered carbocyclic ring |

| Potential Reactivity | Condensation, enolization, cyclization reactions |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5,6,7,8-hexahydrophthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOSUJMDLDGCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310669 | |

| Record name | 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67279-23-6 | |

| Record name | 67279-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for the 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione Core

The most common approaches rely on the condensation of a suitable anhydride (B1165640) with hydrazine (B178648), which forms the heterocyclic ring system.

The principal and most direct method for synthesizing this compound is the condensation reaction between cis-1,2,3,6-tetrahydrophthalic anhydride and hydrazine hydrate (B1144303). mdpi.comnih.gov This reaction is a cornerstone in the formation of the phthalazinedione structure.

The reaction mechanism involves an initial nucleophilic attack by one of the nitrogen atoms of hydrazine on a carbonyl group of the anhydride. This is followed by the opening of the anhydride ring to form a hydrazide-carboxylic acid intermediate. Subsequent intramolecular cyclization via condensation between the second nitrogen atom and the remaining carboxylic acid group, with the elimination of water, yields the stable six-membered heterocyclic dione (B5365651).

A critical aspect of this synthesis is controlling the reaction conditions to favor the desired 6-endo cyclization, which produces the thermodynamically stable phthalazinedione, over the competing 5-exo cyclization that results in the kinetically favored N-amino-hexahydroisoindole-1,3-dione isomer. mdpi.comresearchgate.net Research indicates that specific conditions can selectively drive the reaction toward the desired product. mdpi.com Treating the anhydride with a large excess of monohydrate hydrazine (e.g., ~40 equivalents) and conducting the reaction at elevated temperatures, such as refluxing in ethanol (B145695), promotes the formation of the six-membered phthalazine-1,4-dione. mdpi.com In contrast, using fewer equivalents of hydrazine at lower temperatures tends to yield the five-membered N-aminophthalimide isomer. mdpi.com

Table 1: Reaction Parameters for Selective Synthesis of Phthalazine-1,4-diones

| Reactant 1 | Reactant 2 | Solvent | Temperature | Key Outcome | Reference |

|---|---|---|---|---|---|

| Isobenzofuran-1,3-diones | Monohydrate Hydrazine (~40 eq.) | Ethanol (or neat) | Reflux | Favors 6-endo cyclization to Phthalazine-1,4-dione | mdpi.com |

A synthetic route to this compound originating from 2-hydrazino pyrimidine (B1678525) derivatives is not a well-documented or common pathway in the reviewed scientific literature. While pyrimidine compounds can undergo various reactions with hydrazine, these typically lead to the formation of other fused heterocyclic systems, such as pyranodipyrimidinone derivatives, rather than the phthalazine (B143731) core structure. fayoum.edu.eg

The reaction between an acylhydrazide and 1,2,3,6-tetrahydrophthalic anhydride represents a potential pathway for creating a related, but structurally distinct, compound. In this synthetic approach, the nucleophilic nitrogen of the acylhydrazide reacts with the anhydride. However, the cyclization leads to the formation of an N-substituted isoindole-1,3-dione, specifically an N-acylamino-hexahydro-1H-isoindole-1,3(2H)-dione. mdpi.com This reaction does not yield the target this compound but rather its isomer, where the acylhydrazide moiety is attached as a substituent to the nitrogen of the five-membered imide ring. mdpi.com For example, reacting 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide with tetrahydrophthalic anhydride in refluxing glacial acetic acid produces N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide. mdpi.com

The synthesis can be adapted to produce N-substituted derivatives of the core structure by using substituted hydrazines. The reaction of 1,2,3,6-tetrahydrophthalic anhydride with methylhydrazine is a viable route for the synthesis of 2-methyl-2,3,5,6,7,8-hexahydrophthalazine-1,4-dione. The reaction mechanism is analogous to that with unsubstituted hydrazine, but the presence of the methyl group on one nitrogen atom directs the cyclization to form a product with the methyl group on the N-2 position of the phthalazine ring. This approach is similar to syntheses that use phenylhydrazine (B124118) to create N-phenyl substituted phthalazinediones. stanford.edu

Advanced Synthetic Strategies and Mechanistic Insights

Modern synthetic chemistry offers novel techniques to improve reaction efficiency, yield, and selectivity, overcoming limitations of traditional bulk methods.

An advanced and highly efficient strategy for synthesizing phthalazinedione structures involves conducting the reaction in microdroplets. stanford.edu Research on the synthesis of an analogous compound, 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733), from phenylhydrazine and phthalic anhydride in electrosprayed microdroplets demonstrated remarkable reaction acceleration and selectivity. stanford.edu

The reaction occurred on a sub-millisecond timescale with yields exceeding 90% without the need for an external catalyst or elevated temperatures. stanford.edu A key finding was the high selectivity of the microdroplet reaction. In sharp contrast to conventional bulk synthesis which produces a mixture of the desired six-membered phthalazinedione and the five-membered isoindoline (B1297411) isomer, the microdroplet method yielded only the six-membered heterocyclic product. stanford.edu

The proposed mechanism for this enhanced rate and selectivity points to the unique environment at the surface of the microdroplets. It is suggested that the microdroplet surface has a low pH, which facilitates the reaction. stanford.edu This acidic environment is believed to preferentially catalyze the 6-endo cyclization pathway, leading to the exclusive formation of the thermodynamically stable phthalazinedione ring system. stanford.edu This technique represents a significant advancement, offering a rapid, high-yield, and exceptionally selective route to this class of compounds. chemrxiv.orgrsc.orgrsc.org

Table 2: Comparison of Bulk vs. Microdroplet Synthesis for a Phthalazinedione Analog

| Synthesis Method | Reactants | Catalyst | Timescale | Product(s) | Yield | Reference |

|---|---|---|---|---|---|---|

| Bulk Reaction | Phenylhydrazine, Phthalic Anhydride | None/Acid/Base | Hours to days | Mixture of 6-membered dione and 5-membered isomer | Variable | stanford.edu |

Catalyst-Free and Accelerated Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient procedures. Catalyst-free synthesis represents a significant step towards this goal, often utilizing green solvents and simplifying work-up procedures. The synthesis of heterocyclic diones, structurally related to hexahydrophthalazine-1,4-dione, has been successfully achieved without catalysts. For instance, the one-pot synthesis of hexahydroacridine-1,8(2H,5H)-dione derivatives has been developed through the reaction of octahydro-1H-xanthenes with hydroxylamine (B1172632) hydrochloride in ethylene (B1197577) glycol, a green solvent, under mild conditions. researchgate.netscispace.com This approach, which relies on inter- and intramolecular aza-Michael additions, demonstrates the feasibility of forming complex heterocyclic systems without a dedicated catalyst.

Another established catalyst-free method involves the reaction of 1,3-cyclohexanedione (B196179) with various aldehydes in magnetized water, yielding 1,8-dioxooctahydroxanthene derivatives with high efficiency. scielo.org.mx The plausible mechanism for such reactions involves an initial Knoevenagel-type condensation, followed by a Michael-type addition and subsequent cyclization. scielo.org.mx By analogy, a catalyst-free synthesis of this compound can be envisioned through the direct condensation of a suitable precursor, such as cyclohexane-1,2-dicarboxylic acid or its ester, with hydrazine hydrate. The inherent nucleophilicity of hydrazine and the electrophilicity of the carbonyl groups can drive the reaction forward, especially when aided by green solvents or thermal conditions, leading to accelerated reaction rates.

Table 1: Comparison of Catalyst-Free Synthetic Protocols for Related Dione Structures

| Product Class | Reactants | Solvent | Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|

| Hexahydroacridine-1,8-diones | Octahydro-1H-xanthenes, Hydroxylamine HCl | Ethylene Glycol | Mild | Green solvent, simple procedure | researchgate.netscispace.com |

| 1,8-Dioxooctahydroxanthenes | 1,3-Cyclohexanedione, Aldehydes | Magnetized Water | Reflux | Catalyst-free, quantitative yields | scielo.org.mx |

| Hexahydroquinolin-5-ones | Chalcones, 1,3-Cyclohexanedione, NH4OAc | Solvent-free | Thermal | Environmentally friendly, excellent yields | researchgate.net |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. This method offers numerous advantages, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating. nih.govresearchgate.net The synthesis of various heterocyclic compounds, such as N-substituted acridine-1,8-dione derivatives, has been efficiently achieved using microwave irradiation, highlighting its broad applicability. researchgate.net

A novel, green, and efficient microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids was developed via a one-pot, multi-component reaction under neat (solvent-free) conditions. nih.gov This approach underscores the potential for MAOS to create complex molecules with high atom economy and minimal environmental impact. nih.gov For the synthesis of this compound, a microwave-assisted protocol would involve the irradiation of a mixture of a cyclohexane-1,2-dicarbonyl precursor and hydrazine. The microwave energy would efficiently promote the nucleophilic attack and subsequent cyclodehydration steps, likely leading to the desired product in minutes rather than hours, as demonstrated in the synthesis of 1,4-dihydropyridine (B1200194) nucleosides. nih.gov

Table 2: Efficacy of Microwave-Assisted Synthesis (MAOS) for Heterocycles

Investigation of Phosphorus Oxychloride Reactions with the Phthalazinedione Core

Phosphorus oxychloride (POCl₃) is a versatile and powerful reagent in organic synthesis, widely used for chlorination, dehydration, and cyclization reactions. researchgate.net Its primary role in reacting with amide or imide-like structures, such as the dione core of this compound, is chlorination. The carbonyl groups within the phthalazinedione ring, which exist in tautomeric equilibrium with enol forms, are susceptible to attack by POCl₃.

The reaction mechanism involves the activation of the carbonyl oxygen by phosphorus, followed by nucleophilic attack of the chloride ion. This process effectively replaces the C=O group with a C-Cl group. When applied to this compound, the expected outcome would be the conversion of the diketo structure into 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. This transformation is significant as it converts the relatively stable dione into a more reactive dichloro derivative, which can serve as a versatile intermediate for further nucleophilic substitution reactions to introduce various functional groups onto the heterocyclic scaffold. researchgate.net

Mechanistic Elucidation of Reaction Pathways

Understanding the underlying mechanisms of formation is crucial for optimizing synthetic routes and predicting reactivity. Key mechanistic aspects for this compound include its tautomeric nature, the sequence of bond-forming steps, and the role of catalysis.

Analysis of Tautomeric Equilibria (Keto-Enol Forms)

Like many heterocyclic compounds containing amide or imide functionalities, this compound can exist in different tautomeric forms. The primary equilibrium is the keto-enol tautomerism. The molecule can exist in the diketo form, a mono-enol form (retaining one keto group), or a di-enol (dihydroxy) form.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and electronic effects of any substituents. In low-polarity solvents, the less polar keto form may be favored, while polar solvents can stabilize the more polar enol forms through hydrogen bonding. researchgate.net Mass spectrometry has been recognized as a valuable tool for studying tautomerism in the gas phase, where intermolecular interactions are minimized, providing insight into the intrinsic properties of the molecule. researchgate.net The predominance of a specific tautomer is critical as it dictates the molecule's reactivity, for example, in reactions like the chlorination with POCl₃, which targets the carbonyl functionality of the keto form.

Detailed Studies of Nucleophilic Attack and Cyclization Steps

The formation of the this compound ring is a classic example of a condensation reaction involving nucleophilic attack and cyclization. The synthesis typically proceeds from cyclohexane-1,2-dicarboxylic acid (or its anhydride/ester) and hydrazine.

The reaction mechanism initiates with the nucleophilic attack of a nitrogen atom from the hydrazine molecule on one of the electrophilic carbonyl carbons of the dicarboxylic acid derivative. This is followed by a second, intramolecular nucleophilic attack from the other nitrogen atom of the hydrazine onto the second carbonyl carbon. This sequence of events leads to a cyclic intermediate, which then undergoes dehydration (loss of two water molecules) to yield the stable, six-membered heterocyclic dione ring. The analysis of nucleophilic centers can help predict the most reactive sites in a molecule for such initial attacks. nih.gov

Role of Proton Catalysis in Reaction Acceleration

The formation of hydrazones, and by extension cyclic hydrazides like the title compound, can be significantly accelerated by acid catalysis. nih.gov The role of the proton catalyst is to enhance the electrophilicity of the carbonyl carbon. By protonating the carbonyl oxygen, the catalyst makes the carbon atom more susceptible to nucleophilic attack by the weakly basic hydrazine.

Studies have shown that the pKa of the proton donor is of great importance, with optimal catalysis often occurring when the catalyst's pKa is close to the pH of the reaction medium. nih.gov Furthermore, the position of the proton donor can be crucial; catalysts with ortho proton donor groups can facilitate efficient proton transfer during the reaction, further enhancing the rate of hydrazone formation. nih.gov In the synthesis of this compound, a small amount of acid can therefore dramatically reduce the reaction time by facilitating both the initial nucleophilic addition and the subsequent dehydration steps required for cyclization.

Based on the comprehensive search for spectroscopic data, it was not possible to locate specific experimental values for this compound. The required detailed research findings for FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and UV-Vis spectroscopy for this particular compound are not available in the accessed resources.

Therefore, the generation of a scientifically accurate article with the requested data tables and detailed findings for each specified subsection is not feasible at this time. Fabricating data or using information from related but structurally different compounds would violate the core principles of scientific accuracy.

Spectroscopic Characterization and Structural Elucidation

Ancillary Analytical Methodologies

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound by quantitatively determining its constituent elements. For 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione, with a molecular formula of C₈H₁₀N₂O₂, this analysis is crucial for confirming the successful synthesis and the elemental composition of the molecule.

The analysis involves the combustion of a precisely weighed sample of the compound under controlled conditions. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are meticulously collected and quantified. From these measurements, the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be determined. The oxygen (O) content is typically calculated by difference.

Detailed Research Findings

The theoretical elemental composition of this compound (molar mass: 166.18 g/mol ) is calculated as follows:

Carbon (C): (8 * 12.01 / 166.18) * 100% = 57.80%

Hydrogen (H): (10 * 1.01 / 166.18) * 100% = 6.08%

Nitrogen (N): (2 * 14.01 / 166.18) * 100% = 16.86%

Oxygen (O): (2 * 16.00 / 166.18) * 100% = 19.26%

Experimental values obtained from elemental analysis of a purified sample are expected to be in close agreement with these theoretical percentages, typically within a margin of ±0.4%. A significant deviation would indicate the presence of impurities or an incorrect structural assignment.

Table 1: Theoretical vs. Expected Experimental Elemental Analysis Data for C₈H₁₀N₂O₂

| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |

|---|---|---|

| Carbon (C) | 57.80 | 57.40 - 58.20 |

| Hydrogen (H) | 6.08 | 5.68 - 6.48 |

Note: The expected experimental range is an illustrative example. Actual acceptable ranges are determined by the specific instrumentation and laboratory standards.

Differential Scanning Calorimetry (DSC) for Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is invaluable for determining key thermal transitions, such as melting point, crystallization temperature, and glass transitions, providing insights into the compound's purity and polymorphic form.

In a typical DSC experiment for this compound, a small, weighed amount of the sample is sealed in an aluminum pan and heated at a constant rate. The resulting thermogram plots heat flow against temperature, revealing endothermic or exothermic events.

Detailed Research Findings

For a pure, crystalline solid like this compound, the DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting temperature (Tₘ). The area under the peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. A broad melting peak or the presence of additional thermal events at lower temperatures can suggest the presence of impurities or different crystalline forms (polymorphs). Vendor information suggests a melting point in the range of 295-298 °C for this compound.

Table 2: Expected DSC Data for this compound

| Thermal Parameter | Expected Observation | Significance |

|---|---|---|

| Onset Temperature (Tₒ) | ~295 °C | Indicates the beginning of the melting process. |

| Peak Melting Temperature (Tₘ) | ~298 °C | Corresponds to the complete melting of the crystalline solid. A sharp peak suggests high purity. |

Note: The temperature values are based on available data and are illustrative. Actual experimental values would be determined from the DSC thermogram.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is a critical tool for assessing the purity of synthesized compounds like this compound and can also be employed to separate potential isomers.

The principle of HPLC involves injecting a small volume of the sample solution into a column packed with a stationary phase. A liquid mobile phase is pumped through the column at high pressure. Components of the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). A detector then measures the concentration of each component as it elutes.

Detailed Research Findings

For purity assessment of this compound, a reversed-phase HPLC method would typically be developed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The compound, being moderately polar, would be retained on the column and then eluted by the mobile phase.

The resulting chromatogram would ideally show a single, sharp, and symmetrical peak corresponding to the target compound. The presence of additional peaks would indicate impurities. The purity of the sample can be calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram. While some vendors state a purity of 98%, the specific HPLC conditions are not publicly detailed. Furthermore, HPLC is instrumental in separating potential structural or stereoisomers that may have formed during synthesis, which would appear as distinct peaks in the chromatogram.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water and Acetonitrile | Elutes compounds from the column. A gradient allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Quantifies the compound based on its absorbance of UV light. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

| Expected Retention Time | Variable | The time at which the main peak for the compound elutes; specific to the exact method. |

| Purity Result | >98% | The area of the main peak relative to the total peak area. |

Note: This table represents a typical starting point for method development and does not constitute a validated analytical method for this specific compound.

Computational and Theoretical Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are instrumental in understanding the three-dimensional nature of molecules and their interactions with biological targets. These methods range from molecular mechanics-based simulations to more complex quantum mechanical calculations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and its target protein.

While specific docking studies on 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione are not extensively documented in publicly available literature, research on related phthalazine (B143731) and phthalazinedione derivatives highlights the potential of this scaffold to interact with various biological targets. For instance, derivatives of 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. nih.govnih.gov Docking studies of these compounds into the VEGFR2 active site have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to their inhibitory activity. nih.gov

Similarly, various phthalazine derivatives have been designed and evaluated as non-competitive AMPA receptor antagonists for their potential anticonvulsant activity, with molecular docking used to rationalize their binding affinities. usp-pl.com In one study, the synthesized phthalazine-1,4-diones were docked into the AMPA receptor to understand their binding modes. usp-pl.com The insights from these studies on related structures can guide future docking simulations of this compound to explore its potential as a ligand for various receptors and enzymes, including kinases and tubulin.

Table 1: Examples of Molecular Docking Studies on Phthalazine Derivatives

| Derivative Class | Target Protein | Key Findings from Docking |

|---|---|---|

| 2-Phenyl-2,3-dihydrophthalazine-1,4-dione derivatives | VEGFR2 | Good binding disposition and ligand-receptor interactions similar to co-crystallized ligands. nih.gov |

| Phthalazine-1,4-dione derivatives | AMPA Receptor | Correlation between binding affinities from docking and experimental anticonvulsant activity. usp-pl.com |

| Phthalazine-based amine and amino acid derivatives | VEGFR2 | Formation of good binding affinity towards VEGFR2 protein with significant binding energy. nih.gov |

The cyclohexane (B81311) ring in disubstituted cyclohexanes also has well-defined conformational preferences, with substituents generally favoring the equatorial position to minimize steric hindrance. libretexts.org For this compound, the fusion of the two rings will introduce specific conformational constraints. A detailed conformational analysis would involve mapping the potential energy surface to identify the global and local energy minima, which correspond to the most stable and populated conformations. Such studies, while not specifically reported for this exact molecule, are essential for understanding its three-dimensional structure.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

QSAR studies have been performed on various series of phthalazine derivatives to identify the key structural features that govern their biological activities. researchgate.netresearchgate.net For example, 3D-QSAR models have been developed for phthalazine derivatives as inhibitors of certain enzymes, identifying descriptors that correlate with their inhibitory potency. researchgate.net These studies typically involve aligning a set of structurally related molecules and using statistical methods to derive a correlation between their physicochemical properties (e.g., steric, electronic, and hydrophobic fields) and their observed biological activities.

While a specific QSAR model for this compound is not available, the methodologies used for other phthalazine analogs could be applied to a series of its derivatives to guide the synthesis of more potent compounds for a particular biological target.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules.

Quantum chemical calculations can be used to determine various electronic properties of a molecule, such as the distribution of electron density, the energies of molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential maps. These properties are crucial for understanding a molecule's reactivity and its potential to interact with other molecules. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

While specific quantum chemical calculations for this compound are not readily found in the literature, such studies on related heterocyclic systems have been reported. researchgate.net These calculations provide insights into the regions of the molecule that are most likely to be involved in chemical reactions (e.g., nucleophilic or electrophilic attack) and in forming intermolecular interactions like hydrogen bonds.

Quantum chemical calculations are also powerful tools for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the activation energy, which governs the reaction rate.

The synthesis of this compound and its derivatives involves several chemical reactions. Theoretical studies of these reaction mechanisms could provide valuable information for optimizing reaction conditions and improving yields. For example, understanding the transition state structures for the key bond-forming steps could lead to the design of more efficient synthetic routes. While such detailed computational studies on the reaction mechanisms leading to this specific compound are not widely reported, the methodologies are well-established in computational organic chemistry.

Chemical Reactivity and Derivatization Strategies

Functionalization of the Hexahydrophthalazine-1,4-dione Scaffold

Functionalization of the hexahydrophthalazine-1,4-dione core is primarily achieved through reactions targeting the nitrogen atoms and the active methylene (B1212753) groups, allowing for the introduction of a wide range of substituents.

The introduction of aromatic, heteroaromatic, and alkyl groups onto the hexahydrophthalazine-1,4-dione framework is a key strategy for creating new chemical entities. Research has shown that N-aryl substituted phthalazinediones can be synthesized, and these modifications can significantly influence the molecule's properties. For instance, 2-arylphthalazine-1,4-diones have been utilized as nitrene precursors in the synthesis of phenazine (B1670421) derivatives. researchgate.net The alkyl substituents on the core structure can also affect the formation and stereoselectivity of resulting complexes. mdpi.com

The synthesis of such derivatives often involves multi-component reactions. For example, 1H-pyrazolo[1,2-b]phthalazine-5,10-diones can be prepared through a three-component reaction of phthalhydrazide, an aldehyde, and an active methylene compound like malononitrile. chemrevlett.com This approach allows for the incorporation of diverse aromatic and heteroaromatic aldehydes, leading to a library of substituted derivatives.

Table 1: Examples of Synthesized Substituted Hexahydrophthalazine-1,4-dione Derivatives

| Derivative Type | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 2-Arylphthalazine-1,4-diones | Nitrene Precursor Synthesis | 2-Arylphthalazine-1,4-diones | researchgate.net |

| 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Three-component reaction | Phthalhydrazide, Aldehydes, Malononitrile | chemrevlett.comlongdom.org |

N-alkylation and N-acylation are fundamental reactions for modifying the properties of the hexahydrophthalazine-1,4-dione scaffold. These reactions target the nitrogen atoms of the heterocyclic ring, allowing for the introduction of various alkyl and acyl groups.

N-alkylation reactions have been successfully carried out using different alkylating agents under phase transfer catalysis conditions. researchgate.net For example, the reaction of 7-chloro-1,5-benzodiazepine-2,4-dione, a related heterocyclic system, with alkyl halides in the presence of a base and a phase transfer catalyst leads to the corresponding N,N'-dialkylated products. researchgate.net The choice of base can be crucial, with weaker bases like potassium carbonate being effective for many alkylating agents, while stronger bases like sodium hydroxide (B78521) may be required for less reactive ones. researchgate.net The alkylation of related pyridazinone systems can sometimes lead to a mixture of N- and O-alkylated products, with the reaction conditions influencing the regioselectivity. nih.gov

N-acylation is another important derivatization strategy. Polymer-supported N-acylation methods, which simplify workup and purification, have been developed. researchgate.net These methods often utilize activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) in conjunction with carbodiimides to facilitate the formation of the amide bond. researchgate.net

Table 2: N-Alkylation and N-Acylation Reactions of Phthalazine-1,4-dione and Related Systems

| Reaction Type | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides, K2CO3, TBAB | Reflux in DMF | N,N'-dialkyl-benzodiazepine-2,4-diones | researchgate.net |

| N-Alkylation | Dihalogenoalkyls, Base | Basic conditions | N-substituted phthalazine-1,4-diones | sciforum.net |

The reactivity of the hexahydrophthalazine-1,4-dione scaffold extends to reactions with organophosphorus reagents, leading to the formation of novel phosphorus-containing derivatives. While direct studies on 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione are not extensively detailed in the provided results, the synthesis of related phosphonylmethyl derivatives has been explored in similar heterocyclic systems. The introduction of a phosphonate (B1237965) group can significantly alter the biological and physicochemical properties of the parent molecule.

Synthesis of Hybrid and Fused Heterocyclic Systems

The hexahydrophthalazine-1,4-dione core is an excellent building block for the construction of more complex, fused heterocyclic systems. These annulation reactions lead to polycyclic compounds with diverse and often enhanced biological activities.

The fusion of a pyrimidine (B1678525) ring to the hexahydrophthalazine-1,4-dione scaffold results in the formation of pyrimido[2,1-a]phthalazine derivatives. These polycyclic compounds are of significant interest in medicinal chemistry. One synthetic route to these compounds involves a retro-Diels-Alder reaction. rsc.org In this approach, a Diels-Alder adduct containing the phthalazine (B143731) moiety undergoes thermal decomposition, leading to the elimination of a dienophile (like cyclopentadiene) and the formation of the fused pyrimidine ring. rsc.org

The synthesis of imidazolidine-2,4-dione (hydantoin) derivatives from precursors related to hexahydrophthalazine-1,4-dione represents a strategy to access compounds with a different heterocyclic core. nih.govnih.govucl.ac.bemdpi.comasianpubs.org While direct conversion is not explicitly described, the synthesis of imidazolidine-2,4-diones often involves the reaction of an amino acid derivative with an isocyanate. mdpi.com For instance, the reaction of C-phenylglycine with phenyl isocyanate can lead to the formation of a 3,5-disubstituted imidazolidine-2,4-dione. mdpi.com Multi-component reactions, such as the Bucherer–Bergs reaction, which combines an aldehyde or ketone, potassium cyanide, and ammonium (B1175870) carbonate, are also efficient methods for preparing hydantoins. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Arylphthalazine-1,4-dione |

| 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione |

| 2-(1-Oxo-4-(pyren-1-ylmethyl) phthalazin-2(1H)-yl) propanehydrazide |

| 7-Chloro-1,5-benzodiazepine-2,4-dione |

| N,N'-dialkyl-benzodiazepine-2,4-dione |

| N-substituted phthalazine-1,4-dione |

| Pyrimido[2,1-a]phthalazine |

| Imidazolidine-2,4-dione (Hydantoin) |

| 1-Hydroxybenzotriazole (HOBt) |

| 1-Hydroxy-7-azabenzotriazole (HOAt) |

| Phenazine |

| Phthalhydrazide |

| Malononitrile |

| Pyren-2-carboxaldehyde |

| Phenyl isocyanate |

| C-Phenylglycine |

| Potassium cyanide |

| Ammonium carbonate |

Generation of Triazole, Pyrazol, Pyridazinone, and Thiazolidinone Derivatives

The hexahydrophthalazinedione scaffold serves as a precursor for the synthesis of various fused and substituted heterocyclic systems.

Triazole Derivatives

A notable derivatization involves the synthesis of fused triazole systems. Specifically, 2,3,5,6,7,8-hexahydro-1H- sysrevpharm.orgraco.catnih.govtriazolo[1,2-a]pyridazine-1-thione derivatives have been synthesized and characterized. nih.gov The synthetic pathway commences with hexahydropyridazine-1-carbothioamides, which are intermediates derived from the hexahydropyridazine (B1330357) core. These carbothioamides undergo cyclocondensation with various ketones to yield the target 3,3-disubstituted triazolopyridazine-1-thiones. nih.gov This reaction highlights a key strategy for expanding the core structure into a more complex, fused tricyclic system. The synthesis of the parent, unsubstituted 2,3,5,6,7,8-hexahydro-1H- sysrevpharm.orgraco.catnih.govtriazolo[1,2-a]pyridazine-1-thione has also been explored through various synthetic routes. nih.gov

Table 1: Synthesis of Fused Triazole Derivatives

| Precursor | Reagent | Product | Reference |

|---|

Pyrazole (B372694), Pyridazinone, and Thiazolidinone Derivatives

While the synthesis of fused triazoles from the hexahydropyridazine skeleton is documented, specific synthetic routes starting directly from this compound to generate pyrazole, pyridazinone, or thiazolidinone derivatives are not extensively detailed in the available literature. However, general synthetic methodologies for these heterocyclic classes provide insight into potential derivatization pathways.

Pyrazoles: The synthesis of pyrazoles typically involves the cyclocondensation of a 1,3-difunctional compound, such as a 1,3-diketone, with a hydrazine (B178648) derivative. nih.govnih.govmdpi.comdergipark.org.tr One could envision converting the dione (B5365651) moiety of the title compound into a suitable precursor for reaction with hydrazines. For instance, a common method involves the reaction of 1,3-diketones with hydrazine hydrate (B1144303). nih.govmdpi.com

Pyridazinones: Pyridazinone derivatives are often synthesized from β-aroylpropionic acids reacting with hydrazines. raco.cat Another approach involves the hydrolysis of dichloropyridazines, which can be further functionalized. unich.it The existing pyridazinone ring in the title compound can itself be modified. For example, reactions at the nitrogen atoms or condensation with aldehydes can afford various derivatives. raco.catnih.gov

Thiazolidinones: The synthesis of a 4-thiazolidinone (B1220212) ring generally requires three key components: an amine, a carbonyl compound (like an aldehyde), and thioglycolic acid. nih.gov A multi-step reaction could potentially introduce a functional group onto the hexahydrophthalazinedione core that could then participate in a cyclocondensation to form a thiazolidinone ring. sysrevpharm.orgnih.govresearchgate.net For example, a common procedure is the cyclocondensation of Schiff bases (formed from an amine and an aldehyde) with thioglycolic acid. sysrevpharm.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies in Derivatives

The biological activity of derivatives obtained from the this compound scaffold is highly dependent on the nature and position of substituents, as well as the type of heterocyclic ring introduced.

Influence of Substituent Position and Electronic Effects on Biological Profiles

Structure-activity relationship (SAR) studies on derivatives provide critical insights for designing compounds with enhanced biological profiles.

For the fused triazole derivatives, specifically the 2,3,5,6,7,8-hexahydro-1H- sysrevpharm.orgraco.catnih.govtriazolo[1,2-a]pyridazine-1-thiones, biological evaluation has revealed key structural requirements for inhibitory activity against inducible nitric oxide synthase (iNOS). A crucial finding from these studies is the importance of an aromatic moiety at the C3 position of the triazolopyridazine system. nih.gov The presence of this aromatic substituent appears to be a determinant for the observed iNOS inhibitory activity. nih.gov

In more general studies of related heterocyclic systems like 4-thiazolidinones, SAR analyses have highlighted other important features. For instance, in a series of 4-thiazolidinone derivatives evaluated as human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors, the carbonyl group of the thiazolidinone ring was found to be critical for activity, forming a hydrogen bond with a key tyrosine residue (Tyr38) in the enzyme's binding site. nih.gov The bioactivity was also influenced by substituents on a phenyl group attached to the core, suggesting that further optimization at the para- or meta-positions could lead to more potent inhibitors. nih.gov These findings underscore the significant role that substituent position and electronic properties (e.g., hydrogen bonding capability) play in defining the biological activity of such heterocyclic derivatives.

Table 2: SAR Insights for Hexahydrophthalazinedione Derivatives and Related Heterocycles

| Derivative Class | Key Structural Feature for Activity | Biological Target | Reference |

|---|---|---|---|

| Hexahydro- sysrevpharm.orgraco.catnih.govtriazolo[1,2-a]pyridazine-1-thiones | Aromatic substituent at C3-position | Inducible Nitric Oxide Synthase (iNOS) | nih.gov |

Stereochemical Considerations in Derivative Synthesis and Activity

The synthesis of derivatives from this compound can lead to the formation of new stereocenters, making stereochemistry a critical aspect of their design and biological evaluation.

In the synthesis of 3,3-disubstituted 2,3,5,6,7,8-hexahydro-1H- sysrevpharm.orgraco.catnih.govtriazolo[1,2-a]pyridazine-1-thiones via cyclocondensation, the C3 atom of the newly formed triazole ring becomes a chiral center if the two substituents introduced are different. nih.gov While specific studies on the differential activity of enantiomers for this class of compounds are not detailed in the provided literature, it is a well-established principle in medicinal chemistry that stereoisomers can exhibit significantly different pharmacological activities and metabolic profiles.

General synthetic strategies, such as domino Knoevenagel hetero-Diels-Alder reactions, are known to proceed with a high degree of stereoselectivity, allowing for the creation of specific cis- or trans-fused ring systems. researchgate.net The stereochemical outcome of such reactions is crucial and is often determined through detailed NMR studies. researchgate.net Although direct application to the title compound is not reported, these principles would be paramount in any synthetic endeavor to create chiral derivatives. The spatial arrangement of substituents can profoundly affect how a molecule interacts with its biological target, influencing binding affinity and efficacy. Therefore, control over stereochemistry during synthesis and the subsequent separation and evaluation of individual stereoisomers are essential steps in the development of new therapeutic agents based on this scaffold.

Advanced Applications and Biological Efficacy Research

Pharmacological Investigations of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione Derivatives

The core structure of this compound serves as a versatile scaffold for the development of new therapeutic agents. By modifying this central ring system, scientists have generated a library of derivatives with a broad spectrum of biological activities. These investigations are crucial in the ongoing search for novel drugs to combat resistant pathogens and aggressive cancers.

Antimicrobial Activity Evaluation

Derivatives of the phthalazine-1,4-dione class have demonstrated notable antimicrobial properties, positioning them as candidates for the development of new antibiotics and antifungals. ekb.eg The structural modifications play a crucial role in the potency and spectrum of their activity.

Studies have shown that certain derivatives of phthalazine-1,4-dione exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of bis(2-hydroxynaphthalene-1,4-dione) derivatives, which share a related structural motif, were effective against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 128 µg/mL. nih.gov Another study highlighted that newly synthesized thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids showed potent activity, with some compounds having MIC values as low as 3.91 mg/L against reference bacterial strains. nih.gov

The antibacterial potential of these compounds is often linked to their ability to disrupt essential bacterial processes. For example, some derivatives are designed to inhibit specific enzymes, such as glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis. ugm.ac.id The lipophilicity of the compounds has also been suggested as a factor in their efficacy against Gram-negative bacteria, which possess a lipid-rich outer membrane. nih.gov

Interactive Table: Antibacterial Activity of Phthalazine-1,4-dione Analogs and Related Compounds

| Compound Type | Target Organism | MIC Range | Reference |

|---|---|---|---|

| Bis(2-hydroxynaphthalene-1,4-dione) derivatives | P. aeruginosa ATCC 27853 | 8-128 µg/mL | nih.gov |

| Bis(2-hydroxynaphthalene-1,4-dione) derivatives | MRSA | 32-128 µg/mL | nih.gov |

| Thiazolidine-2,4-dione-based hybrids | Gram-positive & Gram-negative bacteria | Starting from 3.91 mg/L | nih.gov |

The antifungal properties of phthalazine-1,4-dione derivatives and related heterocyclic compounds have also been a subject of investigation. A study on 5-amino-2,3-dihydrophthalazine-1,4-dione (Luminol) derivatives revealed that many of the synthesized compounds showed marked selectivity against fungal strains. ekb.eg One particular derivative demonstrated good activity against Candida albicans. ekb.eg

Furthermore, research on other nitrogen-containing heterocyclic compounds, such as 1,2,4-triazoles, has demonstrated a broad spectrum of antifungal activity. nih.gov For example, certain 1,2,4-triazole (B32235) derivatives containing a 1,2,3-benzotriazine-4-one moiety were highly effective against Candida albicans and Cryptococcus neoformans, with MIC values ranging from 0.0156 to 2.0 μg/mL. nih.gov Similarly, a series of thiazolidine-2,4-dione derivatives were synthesized and showed enhanced antifungal activities, with some compounds being more potent than the standard drug fluconazole (B54011) against certain fungal strains. nih.gov Another study on hexahydro-1H-xanthene-1,8(2H)-dione derivatives found that several compounds inhibited biofilm formation and morphogenesis in Candida albicans at concentrations between 47.34 and 107.10 μM. researchgate.net

Interactive Table: Antifungal Activity of Phthalazine-1,4-dione Related Compounds

| Compound Type | Target Organism | Activity/MIC Range | Reference |

|---|---|---|---|

| 5-Amino-2,3-dihydrophthalazine-1,4-dione derivatives | Fungal strains | Marked selectivity | ekb.eg |

| 1,2,4-Triazole-benzotriazine derivatives | C. albicans, C. neoformans | 0.0156-2.0 μg/mL | nih.gov |

| Thiazolidine-2,4-dione derivatives | A. niger, A. brassicicola, etc. | Broad spectrum | nih.gov |

Antimycobacterial Activity Assessment against Mycobacterium tuberculosis

The search for new drugs to treat tuberculosis has led researchers to explore the potential of various heterocyclic compounds. While direct studies on this compound are limited, related structures have shown promise. For instance, a study on 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, a compound with a dione (B5365651) structure, demonstrated both tuberculostatic and tuberculocidal activity against Mycobacterium tuberculosis H37Rv. nih.gov This compound exhibited time- and concentration-dependent killing of the bacteria. nih.gov

In another study, novel pyrrole-N-acetic acid derivatives were synthesized and showed potent anti-mycobacterial activity against M. tuberculosis strain H37Rv, with some compounds having MIC values in the range of 2.97 μM. nih.gov These findings suggest that the broader class of nitrogen-containing heterocyclic compounds, including derivatives of hexahydrophthalazine-1,4-dione, could be a fruitful area for the discovery of new anti-tuberculosis agents.

Anticancer and Antitumor Properties

The development of novel anticancer agents is a critical area of pharmaceutical research. Derivatives of phthalazine-1,4-dione have emerged as a promising class of compounds with significant antitumor potential.

A number of studies have demonstrated the cytotoxic effects of phthalazine-1,4-dione derivatives against a panel of human cancer cell lines. For example, a series of 1-anilino-4-(arylsulfanylmethyl)phthalazines were synthesized and evaluated for their anticancer activity. researchgate.net Two of the analogues showed higher activity than the standard drug cisplatin (B142131) against Bel-7402 (human hepatocellular carcinoma) and HT-1080 (human fibrosarcoma) cell lines, with IC50 values as low as 25.4 µM. researchgate.net

In another study, phthalazine-1,4-dione-based menaquinone analogs were designed and synthesized. nih.gov These compounds exhibited selective antiproliferative activity towards the hepatocellular carcinoma (HCC) cell line JHH7. nih.gov One of the derivatives showed submicromolar potency, marking it as a promising lead for anticancer drug development. nih.gov

Furthermore, research on related heterocyclic structures has also yielded positive results. A series of 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives were tested against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines, with some compounds showing good antiproliferative activity. nih.gov Similarly, certain 1,4-dihydropyridine (B1200194) derivatives have demonstrated anticancer activity against HepG2, HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. hilarispublisher.com

Interactive Table: In Vitro Cytotoxicity of Phthalazine-1,4-dione Derivatives and Related Compounds

| Compound Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 1-Anilino-4-(arylsulfanylmethyl)phthalazines | Bel-7402 | 30.1 - 56.2 µM | researchgate.net |

| 1-Anilino-4-(arylsulfanylmethyl)phthalazines | HT-1080 | 25.4 - 38.9 µM | researchgate.net |

| Phthalazine-1,4-dione-based menaquinone analogs | JHH7 | Submicromolar potency | nih.gov |

| 3-Substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives | HepG-2, HCT-116 | Good antiproliferation | nih.gov |

Mechanistic Studies of Antitumor Action (e.g., Tubulin Polymerization Inhibition, Cell Cycle Modulation, Apoptosis Induction)

Derivatives of the phthalazinedione class have demonstrated significant potential as anticancer agents, operating through various cellular mechanisms.

Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a validated strategy in cancer therapy. nih.gov Certain analogs of the core structure, such as specific 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitriles, which share a related bicyclic system, have been shown to inhibit tubulin polymerization effectively. nih.gov For instance, compound 4c in one study demonstrated a potent tubulin polymerization inhibitory activity with an IC₅₀ value of 3.64 μM, suggesting it interacts with the colchicine (B1669291) binding site of tubulin. nih.gov This inhibition of microtubule formation leads to a cascade of events culminating in cell death.

Cell Cycle Modulation: A common consequence of disrupting microtubule function is the arrest of the cell cycle, typically at the G2/M phase. nih.gov This has been observed with phthalazine-related compounds. The aforementioned tetrahydronaphthalene derivative 4c was found to cause a significant accumulation of cancer cells in the G2/M phase. nih.gov Similarly, OAT-449, a water-soluble 2-aminoimidazoline (B100083) derivative that also targets tubulin, induced a G2/M phase arrest in HeLa and HT-29 cancer cells within 24 hours of treatment. google.com This arrest prevents the cells from proceeding through mitosis, a critical step for proliferation.

Apoptosis Induction and Alternative Cell Death Pathways: Following cell cycle arrest, cancer cells are often driven into apoptosis (programmed cell death). Studies on compound 4c showed that it induced cell death primarily through apoptosis, evidenced by an increase in caspase-3 levels in HepG2 and HCT-116 cells, and caspase-9 in MCF-7 cells. nih.gov However, not all related compounds induce classic apoptosis. For example, 2,3-Dihydrophthalazine-1,4-dione and its N-butyl derivative were found to inhibit DNA and RNA synthesis in L1210 leukemia cells by targeting the de novo purine (B94841) pathway, specifically the enzymes IMP dehydrogenase and PRPP amido transferase. researchgate.net Furthermore, the tubulin inhibitor OAT-449 was observed to induce mitotic catastrophe, followed by a non-apoptotic cell death pathway, which was linked to the p53-independent accumulation of p21. google.com

Table 1: Antitumor Mechanisms of Phthalazine-Related Compounds

| Compound/Class | Mechanism of Action | Cell Lines/Model | Key Findings | Citation |

|---|---|---|---|---|

| Tetrahydronaphthalene 4c | Tubulin Polymerization Inhibition, G2/M Arrest, Apoptosis | HepG2, HCT-116, MCF-7 | IC₅₀ (tubulin) = 3.64 μM; Increased caspase-3/9 levels. | nih.gov |

| OAT-449 | Tubulin Polymerization Inhibition, G2/M Arrest, Mitotic Catastrophe | HT-29, HeLa, SK-N-MC | Induces non-apoptotic cell death; p21 accumulation. | google.com |

| 2,3-Dihydrophthalazine-1,4-dione | Inhibition of DNA/RNA Synthesis | L1210 Leukemia | Inhibits IMP dehydrogenase and PRPP amido transferase. | researchgate.net |

| Phthalazinedione derivatives | VEGFR2 Inhibition, Apoptosis | HCT-116, MDA-MB-231 | Compounds 7c and 8b showed potent cytotoxicity (IC₅₀ = 1.36 and 2.34 μM for HCT-116). | nih.govnih.gov |

Anti-inflammatory Potential and Associated Pathways

The phthalazine (B143731) framework is a recognized pharmacophore for anti-inflammatory activity. nih.govresearchgate.netwindows.net Derivatives have been shown to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production.

Research into a series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives identified compounds with significant anti-inflammatory effects in vivo, comparable to the standard drug celecoxib. researchgate.net Molecular docking studies suggested that these compounds act as selective COX-2 inhibitors. researchgate.net The inhibition of COX-2 is a major therapeutic target for reducing inflammation and pain.

In other studies, metal complexes of a phthalazinedione derivative were evaluated in an adjuvant-induced arthritis model in rats, demonstrating both analgesic and anti-inflammatory activities. Furthermore, certain phthalazinone derivatives have been developed as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that regulates inflammation. These inhibitors act by preventing the breakdown of cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). Topical application of potent phthalazinone-based PDE4 inhibitors proved effective in a mouse model of dermatitis.

Anticonvulsant Activity Profiling

The phthalazine-1,4-dione scaffold has been extensively investigated for the development of new anticonvulsant agents. nih.govwindows.netresearchgate.net A significant body of research highlights their potential to modulate neuronal excitability through various mechanisms.

One prominent mechanism of action is the non-competitive antagonism of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. google.com A designed series of phthalazine-1,4-diones were synthesized and evaluated for this activity, with several compounds showing high relative potency as anticonvulsants compared to diazepam. google.com The most active compounds provided 100% protection in the maximal electroshock seizure (MES) test at a dose of 125 µg/kg, with a high safety margin. google.com

Other studies have synthesized novel acetanilide (B955) and oxadiazole derivatives incorporating the phthalazine-1,4-dione ring system. These hybrid molecules have shown promising anticonvulsant activity when tested against standard models, with their efficacy often attributed to the combined structural features that allow for favorable interactions with biological receptors. The presence of the dione, imide, and aromatic functionalities within the phthalazine structure is believed to be crucial for its binding to receptors responsible for anticonvulsant effects.

Table 2: Anticonvulsant Activity of Phthalazine-1,4-dione Derivatives | Compound Series | Proposed Mechanism | Animal Model | Key Findings | Citation | | :--- | :--- | :--- | :--- | | Phthalazine-1,4-diones (2-12) | Non-competitive AMPA Antagonism | Maximal Electroshock Seizure (MES) | Compounds 8 , 7b , 3a showed 100% protection at 125 µg/kg. | google.com | | Oxadiazole-phthalazinediones | Receptor Binding | Phenobarbitone Comparison | Showed favorable activity compared to the reference drug. | | | Acetanilide-phthalazinediones | Receptor Binding | Phenobarbitone Comparison | Some new derivatives revealed promising anticonvulsant activity. | |

Leishmanicidal Activity Studies

Phthalazine-based compounds have emerged as promising leads in the search for new treatments against leishmaniasis, a parasitic disease caused by Leishmania protozoa. nih.gov Several studies have demonstrated the in vitro efficacy of phthalazine derivatives against different species of Leishmania.

Imidazole- and pyrazole-based benzo[g]phthalazine (B3188949) derivatives were tested against Leishmania infantum and Leishmania braziliensis. All tested compounds were active against both species and were notably less toxic to mammalian macrophage cells than the reference drug, meglumine (B1676163) antimoniate. The monosubstituted derivatives were found to be more effective and less toxic than their disubstituted counterparts.

Mechanistic investigations suggest that these compounds may exert their leishmanicidal effect by targeting the parasite's antioxidant defense system. A remarkable inhibitory effect on the iron superoxide (B77818) dismutase (Fe-SOD) enzyme of the parasites was observed, with negligible impact on human copper/zinc superoxide dismutase (CuZn-SOD), indicating a degree of selectivity. Ultrastructural analysis of treated parasites confirmed significant cell damage, further supporting the potent antileishmanial activity. Other research has also identified phthalazine derivatives containing a nitroheterocyclic moiety as potent agents against L. braziliensis, with proposed mechanisms including the induction of oxidative stress and mitochondrial dysfunction.

Inhibitory Effects against Parasitic Organisms

Beyond leishmaniasis, the phthalazine scaffold has been cited for its broader inhibitory effects against various parasitic organisms. nih.gov The structural versatility of phthalazine derivatives allows for the design of compounds that can interfere with essential biological pathways in different parasites. While much of the focused research has been on Leishmania, the general antiparasitic potential of this chemical class is recognized, suggesting it could be a valuable starting point for developing treatments for other parasitic infections. nih.gov

Research as Ligands for Specific Biological Receptors (e.g., Cannabinoid CB1 Receptor)

The cannabinoid CB1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for drugs modulating pain, appetite, and mood. While a vast number of heterocyclic compounds have been explored as CB1 receptor ligands, a review of the current scientific literature indicates a lack of specific research focused on this compound or its close derivatives as ligands for the cannabinoid CB1 receptor. Studies on CB1 ligands have largely centered on classic cannabinoids, aminoalkylindoles, and pyrazole (B372694) derivatives.

Kinase Inhibition Studies

Kinase inhibition is a cornerstone of modern targeted cancer therapy. Several phthalazine derivatives have been identified as potent inhibitors of various kinases, particularly those involved in cancer cell signaling and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase, is a critical regulator of angiogenesis, and its inhibition is a promising strategy for cancer treatment. nih.gov Several phthalazine-based compounds, such as PTK787 and Vandetanib, have been investigated as VEGFR-2 inhibitors. nih.gov More recently, novel series of phthalazinedione derivatives were designed and synthesized with the specific aim of targeting VEGFR-2. nih.govnih.gov In these studies, compounds 7c and 8b emerged as particularly potent, exhibiting significant cytotoxicity against HCT-116 colon cancer cells with IC₅₀ values of 1.36 and 2.34 μM, respectively. nih.gov Molecular docking simulations supported these findings, showing that the compounds fit well into the binding site of the VEGFR2 protein. nih.gov

In addition to tyrosine kinases, phthalazine derivatives have also been shown to inhibit other types of signaling enzymes. For instance, various 4-benzylamino-1-chloro-phthalazines were synthesized and found to be potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme that degrades cGMP. Some of these compounds showed inhibitory potencies in the low nanomolar range, highlighting the potential of the phthalazine scaffold in designing potent enzyme inhibitors for various therapeutic applications.

Role as Chemical Precursors and Intermediates in Advanced Material Synthesis

The reactivity of the dione system within this compound allows it to be a foundational component in the synthesis of sophisticated materials. Its utility spans the creation of pharmacologically active scaffolds and the development of materials with specific optical properties.

This compound is an important intermediate for synthesizing complex tricyclic heterocyclic systems. These scaffolds are of great interest in medicinal chemistry due to their diverse biological activities. The dione is often formed in situ from the reaction of succinic anhydride (B1165640) and hydrazine (B178648) hydrate (B1144303) and then immediately used in multi-component reactions to build the target tricyclic framework. nih.gov

One-pot, four-component condensation reactions involving an aldehyde, hydrazine hydrate, succinic anhydride (which together form the hexahydrophthalazinedione core), and a 1,3-dicarbonyl compound can efficiently produce pyridazino[1,2-a]indazole derivatives. nih.gov These synthetic strategies are valued for their efficiency and mild, solvent-free conditions. nih.gov The resulting tricyclic structures are part of a broader class of pyridazine-containing compounds that have demonstrated significant pharmacological potential. Research into related fused pyridazine (B1198779) and phthalazine systems has revealed a range of biological effects, establishing the importance of this structural motif in drug discovery.

The pharmacological relevance of these tricyclic systems is extensive, with various derivatives exhibiting potent biological effects. For instance, different tricyclic scaffolds built upon pyridazine-related cores have been reported to possess anti-inflammatory, antiviral, and cytotoxic properties. nih.govnih.govrsc.org Novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives have been synthesized and shown to act as dual inhibitors of COX-1/COX-2 enzymes, highlighting their potential as anti-inflammatory agents. rsc.org Furthermore, other complex tricyclic systems, such as 1,2-thiazine derivatives and triazine-di-N-oxides, have been investigated for anti-inflammatory activity and as hypoxia-selective cytotoxins for cancer therapy, respectively. nih.govnih.gov

| Tricyclic Scaffold Class | Reported Pharmacological Relevance | Reference |

|---|---|---|

| Pyridazino[1,2-a]indazole derivatives | Serves as a core structure for further functionalization into biologically active molecules. | nih.gov |

| Pyrido[2,3-d]pyridazine-2,8-dione derivatives | Anti-inflammatory activity via dual COX-1/COX-2 inhibition. | rsc.org |

| Tricyclic 1,2-Thiazine derivatives | Anti-inflammatory activity with preferential inhibition of COX-2. | nih.gov |

| Tricyclic nih.govresearchgate.netresearchgate.netTriazine 1,4-Dioxides | Hypoxia-selective cytotoxicity for potential cancer treatment. | nih.gov |

| Pyridazino[3,4-b] researchgate.netresearchgate.netthiazin-6(7H)-one derivatives | Evaluated for antiviral activity against Hepatitis A virus (HAV). | nih.gov |

The phthalazine-1,4-dione core is fundamental to a class of compounds known for their chemiluminescence, a key property for certain optical materials. The most famous example is luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione), which exhibits a characteristic blue glow upon oxidation in the presence of a catalyst. truman.eduwikipedia.org This light-emitting reaction has found widespread use in forensic science for blood detection and in various biochemical assays. researchgate.netwikipedia.org

The chemiluminescent properties are intrinsic to the phthalazinedione heterocyclic system, which forms an excited-state aminophthalate dianion that releases energy as light. wikipedia.orgnih.gov Research has shown that the optical properties, such as the color of the emitted light, can be tuned by modifying the core structure. For example, extending the aromatic system by replacing luminol's benzene (B151609) ring with a naphthalene (B1677914) core results in analogues that exhibit strong green chemiluminescence. researchgate.net This demonstrates that the phthalazinedione framework is a versatile scaffold for creating tailored optical materials.

While this compound itself has a saturated cyclohexane (B81311) ring instead of luminol's aromatic benzene ring, its core dione structure is analogous. This structural similarity suggests its potential as an intermediate for developing novel chemiluminescent agents or other optical materials, where the saturated ring could influence properties such as solubility and reaction kinetics.

| Compound | Core Structure | Chemiluminescence Properties | Reference |

|---|---|---|---|

| Luminol | Phthalazine-1,4-dione | Emits blue light (approx. 425 nm) in aqueous solution with an oxidant and catalyst. | truman.eduwikipedia.org |

| Naphthalene Analogues of Luminol | Pyridazino[2,3-g]phthalazine-dione | Exhibit strong green chemiluminescence (490-590 nm), with color tuned by substituent positions. | researchgate.net |

Development of Chemosensor Materials and Ligands for Transition Metals

The nitrogen and oxygen atoms within the this compound structure provide potential coordination sites, making it and its derivatives attractive candidates for the development of ligands and chemosensors for transition metals. The ability of a molecule to bind with a metal ion and produce a measurable signal is the basis of a chemosensor. mdpi.com

The phthalazine framework has been explicitly used to design polydentate ligands capable of binding multiple metal centers. For instance, 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine, which features a central phthalazine unit, acts as a hexadentate ligand to form dinuclear transition metal complexes. rsc.org This demonstrates the viability of the phthalazine core as a scaffold for constructing sophisticated coordination compounds.

Furthermore, the interaction of the phthalazine-1,4-dione system with transition metals can itself be the basis for chemosensing. The classic example is the use of luminol to detect trace amounts of blood. In this application, the iron ion within the heme group of hemoglobin acts as a catalyst for the chemiluminescent oxidation of luminol. wikipedia.org The resulting emission of light serves as a highly sensitive signal for the presence of the iron catalyst. This catalytic activation is a form of chemosensing, where the phthalazinedione core interacts with the transition metal to generate an optical output.

Given that the core reactivity resides in the dione portion of the heterocycle, this compound holds promise as a building block for new chemosensor materials. It can be functionalized to create selective ligands or used in systems where its interaction with specific transition metals can trigger a detectable optical or electrochemical response.

| Phthalazine-Related Structure | Application/Role | Sensing/Coordination Principle | Reference |

|---|---|---|---|

| Luminol (5-amino-2,3-dihydrophthalazine-1,4-dione) | Chemosensor for Iron | Iron (in hemoglobin) catalyzes a chemiluminescent reaction, producing a detectable light signal. | wikipedia.org |

| 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine | Hexadentate Ligand | The phthalazine core serves as a bridge between two metal centers, with appended imidazole (B134444) groups completing the coordination sphere for metals like Mn(II), Co(II), and Ru(II). | rsc.org |

Future Directions and Research Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is crucial for the widespread investigation of 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione and its analogs. Traditional synthesis often involves multi-step procedures with harsh reagents. For instance, a common route involves the reaction of a suitable dione (B5365651) with hydrazine (B178648) hydrate (B1144303), which can be followed by treatment with reagents like phosphorus oxychloride for further derivatization. Future research is shifting towards more sustainable and innovative approaches.

Green Chemistry Approaches: Recent advancements in the synthesis of related phthalazinedione systems highlight the move towards "green" chemistry. One-pot, multi-component reactions (MCRs) are particularly promising. An example is the L-proline catalyzed four-component condensation of dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione (B117516) in ethanol (B145695), which produces complex phthalazinedione derivatives in high yields under mild conditions. bohrium.com Similarly, three-component syntheses using catalysts like L-proline in green solvents such as ethanol are being developed to create novel dihydrophthalazine-1,4-diones. researchgate.net The use of water as a solvent, facilitated by water-resistant Lewis acids like Samarium(III) chloride (SmCl₃), represents another significant green strategy for related dione syntheses. nih.gov

Innovative Synthetic Technologies: Beyond green catalysts and solvents, novel technologies are being explored. The synthesis of a related compound, 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733), has been dramatically accelerated using electrosprayed microdroplets. stanford.edu This method achieves high yields on a sub-millisecond timescale without an external catalyst, demonstrating how physical processing conditions can enhance reaction efficiency and selectivity. stanford.edu Adapting such micro-reactor technologies for the synthesis of the hexahydro core could provide rapid access to a diverse library of derivatives for screening.

| Synthetic Strategy | Key Features | Potential Advantage for Hexahydrophthalazine-1,4-dione Synthesis | Reference |

| Multi-Component Reactions (MCRs) | One-pot synthesis combining three or more reactants. | High efficiency, atom economy, and rapid generation of molecular diversity. | bohrium.com, researchgate.net |

| Green Catalysis | Use of biodegradable and reusable catalysts like L-proline. | Reduced environmental impact, mild reaction conditions. | bohrium.com |